molecular formula C17H16N4O3S B11139979 methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11139979
M. Wt: 356.4 g/mol
InChI Key: DTJHPIFNLAOAMR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to yield the desired pyrazole derivative.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under basic conditions.

    Coupling Reaction: The pyrazole and thiazole rings are then coupled through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted derivatives, and carboxylic acids.

Scientific Research Applications

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Material Science: The compound is explored for its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative with similar structural features.

    Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative with comparable chemical properties.

    5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]: A triazole compound with structural similarities.

Uniqueness

Methyl 5-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of a pyrazole ring, a thiazole ring, and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O3S/c1-10-13(9-18-21(10)12-7-5-4-6-8-12)15(22)20-17-19-14(11(2)25-17)16(23)24-3/h4-9H,1-3H3,(H,19,20,22)

InChI Key

DTJHPIFNLAOAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

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